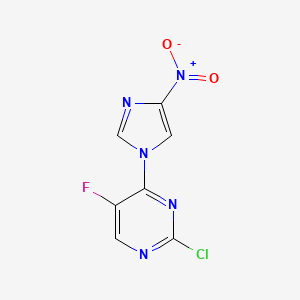
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 4-nitroimidazole as the primary starting materials.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution where the imidazole nitrogen attacks the pyrimidine ring, displacing the chlorine atom.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nucleophilic substitution.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the fluorine and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Imidazole Derivatives: Oxidation introduces additional functional groups to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation, apoptosis, and DNA repair, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but lacks the imidazole and nitro groups.
4-Nitroimidazole Derivatives: Similar imidazole ring with a nitro group but different substitutions on the pyrimidine ring.
Uniqueness:
Structural Features: The combination of chlorine, fluorine, and nitro groups along with the imidazole ring makes 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine unique.
Eigenschaften
CAS-Nummer |
139336-22-4 |
|---|---|
Molekularformel |
C7H3ClFN5O2 |
Molekulargewicht |
243.58 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-4-(4-nitroimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H3ClFN5O2/c8-7-10-1-4(9)6(12-7)13-2-5(11-3-13)14(15)16/h1-3H |
InChI-Schlüssel |
KRCBKNHBUYXMRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)N2C=C(N=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


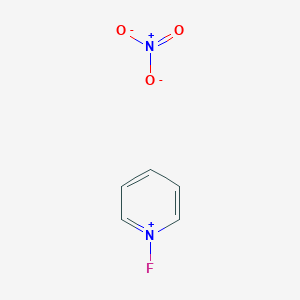
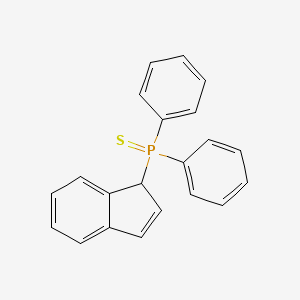
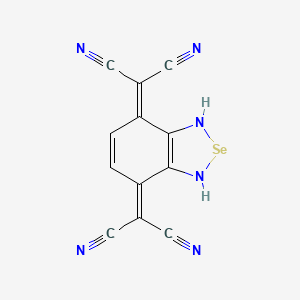
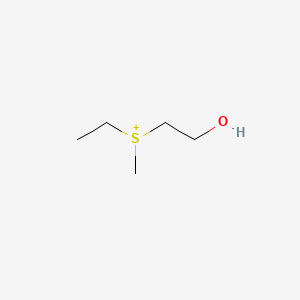
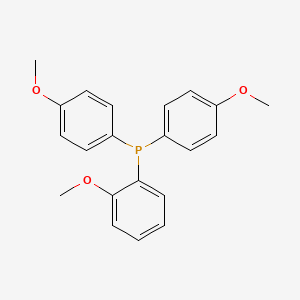
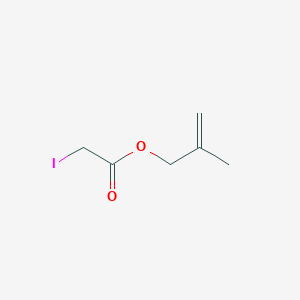
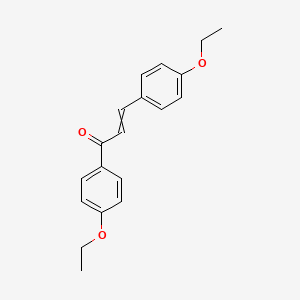
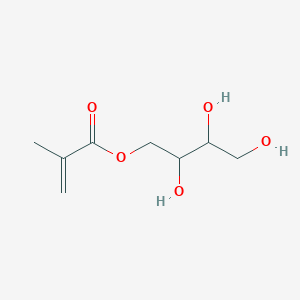
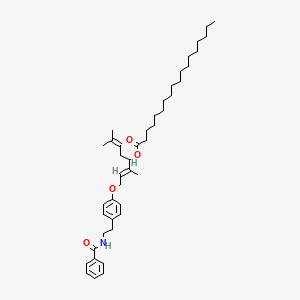
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
